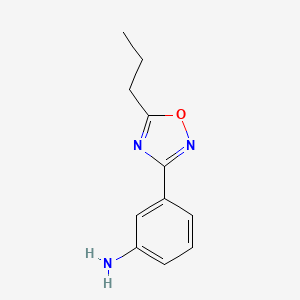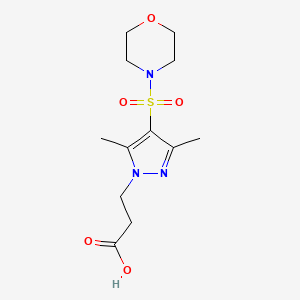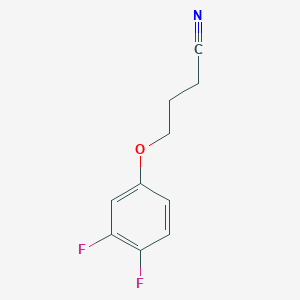
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is an organic compound that features a 1,2,4-oxadiazole ring substituted with a propyl group at the 5-position and an aniline moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aniline group. One common method is the cyclization of amidoximes with carboxylic acid derivatives. For instance, the reaction of a propyl-substituted amidoxime with an appropriate carboxylic acid or its derivative (such as an ester or acyl chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.
Reaction Conditions:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Ambient to moderate heating (25-80°C)
Catalysts: Acid catalysts like p-toluenesulfonic acid (PTSA) or zinc chloride (ZnCl₂) can be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
科学研究应用
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It acts as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
作用机制
The mechanism of action of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline in biological systems is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
- 3-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline
Uniqueness
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the specific length and branching of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-(5-propyl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-13-11(14-15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGZRCKKNLGZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-Piperazin-1-ylphenoxy]-ethanol](/img/structure/B7876785.png)




![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)
![[(7-Chloro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid](/img/structure/B7876849.png)
![8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7876852.png)
![3-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carbohydrazide](/img/structure/B7876853.png)
